5-hydroxy-4-propylfuran-2(5H)-one

Biocatalysis Ene-reductase Asymmetric synthesis

5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) is a γ-hydroxybutenolide derivative with a 4-propyl substituent, appearing as a yellow to dark brown oil with a predicted density of 1.198±0.06 g/cm³ and a boiling point of approximately 115°C at 0.01 Torr. It serves as a versatile pharmaceutical intermediate, most notably as a key starting material in the synthesis of the antiepileptic drug brivaracetam.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 78920-10-2
Cat. No. B1281810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-4-propylfuran-2(5H)-one
CAS78920-10-2
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC1O
InChIInChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,7,9H,2-3H2,1H3
InChIKeyKQMCGGGTJKNIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) – Key Properties and Procurement Considerations


5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) is a γ-hydroxybutenolide derivative with a 4-propyl substituent, appearing as a yellow to dark brown oil with a predicted density of 1.198±0.06 g/cm³ and a boiling point of approximately 115°C at 0.01 Torr . It serves as a versatile pharmaceutical intermediate, most notably as a key starting material in the synthesis of the antiepileptic drug brivaracetam [1]. The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing potential as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [2]. Its furanone structure, featuring an α,β-unsaturated lactone moiety with a hydroxyl group at the 5-position, confers both chemical reactivity for derivatization and biological activity [3].

5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) – Why Generic Substitution Fails


Within the 5-hydroxy-2(5H)-furanone class, the nature of the 4-position alkyl substituent critically determines both physicochemical properties and biological performance. The propyl group confers a specific balance of lipophilicity (cLogP), steric bulk, and electronic effects that directly impacts enzymatic recognition, membrane permeability, and target engagement. Generic substitution with 4-methyl, 4-ethyl, or 4-butyl analogs introduces quantifiable differences in these parameters, leading to altered potency, selectivity, and synthetic utility [1]. Specifically, the 4-propyl derivative is the preferred substrate for ene-reductase-mediated asymmetric reduction in the synthesis of brivaracetam's (R)-4-propyldihydrofuran-2(3H)-one chiral precursor, whereas the shorter-chain analogs (e.g., 4-methyl) are not utilized in this validated industrial route [2]. Furthermore, the compound's established role as a certified impurity standard (Brivaracetam Impurity 72) for pharmaceutical quality control creates a specific procurement requirement that cannot be fulfilled by generic alternatives [3].

5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) – Product-Specific Quantitative Evidence Guide


Enzymatic Reduction Efficiency: 4-Propyl vs. Other 4-Alkyl Analogs

5-Hydroxy-4-propylfuran-2(5H)-one was selected as the starting substrate for ene-reductase-mediated asymmetric reduction due to the presence of an active electron-withdrawing group, enabling rapid enzymatic reduction with >99% conversion [1]. In contrast, shorter-chain 4-alkyl analogs (e.g., 4-methyl or 4-ethyl) are not reported as substrates in this validated chemo-enzymatic cascade for brivaracetam precursor synthesis, underscoring the unique compatibility of the 4-propyl substituent with the ene-reductase active site [2].

Biocatalysis Ene-reductase Asymmetric synthesis

Role as Key Brivaracetam Intermediate vs. Generic 4-Alkyl Analogs

5-Hydroxy-4-propylfuran-2(5H)-one is a validated intermediate in multiple patented synthetic routes for brivaracetam, a third-generation antiepileptic drug approved by EMA and FDA [1][2]. The compound is specifically cited as 'Brivaracetam Impurity 72' and is required for pharmaceutical quality control and regulatory compliance [3]. In contrast, 4-methyl and 4-ethyl analogs (e.g., 5-hydroxy-4-methylfuran-2(5H)-one) are not associated with brivaracetam synthesis and find application primarily in unrelated contexts such as isotretinoin intermediate synthesis or mutagenicity studies .

Pharmaceutical intermediate Brivaracetam Antiepileptic

Density and Physical Property Differentiation from 4-Methyl Analog

The 4-propyl substituent significantly alters the compound's physical properties compared to the 4-methyl analog. 5-Hydroxy-4-propylfuran-2(5H)-one has a predicted density of 1.198±0.06 g/cm³ and a boiling point of approximately 115°C at 0.01 Torr . In contrast, 5-hydroxy-4-methylfuran-2(5H)-one exhibits a higher predicted density of 1.349±0.06 g/cm³ and a substantially higher boiling point of approximately 113°C at 0.05 Torr (or 328.1°C at 760 mmHg) . This density difference of approximately 0.15 g/cm³ (12.6% relative difference) reflects the increased molecular weight and altered intermolecular interactions conferred by the longer alkyl chain, impacting formulation behavior, chromatographic separation, and purification protocols.

Physicochemical property Density Boiling point

High-Purity Specifications for Industrial Procurement

5-Hydroxy-4-propylfuran-2(5H)-one is commercially available with high-purity specifications, including ≥99.5% purity by HPLC from specialized suppliers, meeting the stringent requirements for pharmaceutical intermediate applications . In comparison, the 4-methyl analog is commonly offered at 97% purity, which may be insufficient for certain regulatory-compliant syntheses . This higher purity threshold reduces the burden of in-house purification and ensures batch-to-batch consistency in critical manufacturing processes.

Purity specification Quality control Pharmaceutical intermediate

5-Hydroxy-4-propylfuran-2(5H)-one (CAS 78920-10-2) – Best Research and Industrial Application Scenarios


Asymmetric Synthesis of Brivaracetam Chiral Precursor via Ene-Reductase Biocatalysis

Leverage 5-hydroxy-4-propylfuran-2(5H)-one as the preferred substrate in one-pot chemo-enzymatic cascades employing ene-reductases and alcohol dehydrogenases. The compound's conjugated electron-withdrawing group enables rapid enzymatic reduction with >99% conversion to (R)-4-propyldihydrofuran-2(3H)-one, a critical chiral precursor for brivaracetam [1]. This green chemistry approach offers a sustainable alternative to traditional metal-catalyzed asymmetric hydrogenation.

Pharmaceutical Quality Control and Impurity Profiling for Brivaracetam

Utilize 5-hydroxy-4-propylfuran-2(5H)-one as Brivaracetam Impurity 72 for analytical method development, validation, and routine quality control in brivaracetam drug substance and drug product manufacturing. The compound is supplied with detailed characterization data compliant with regulatory guidelines, ensuring accurate identification and quantification during stability studies and batch release testing [2].

Anti-Proliferative Research and Differentiation Therapy Studies

Employ 5-hydroxy-4-propylfuran-2(5H)-one in in vitro models of undifferentiated cell proliferation. The compound has demonstrated pronounced activity in arresting proliferation and inducing monocyte differentiation, supporting its investigation as an anti-cancer agent or for dermatological conditions such as psoriasis [3]. Its specific molecular interaction profile warrants further target identification and lead optimization studies.

Synthesis of Novel γ-Hydroxybutenolide Derivatives via Functional Group Interconversion

Exploit the reactive 5-hydroxy group and α,β-unsaturated lactone core of 5-hydroxy-4-propylfuran-2(5H)-one for the synthesis of diverse heterocyclic building blocks. The compound can participate in nucleophilic additions, conjugate additions, and cycloadditions, enabling access to libraries of 4-propyl-substituted butenolides with potential biological activities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-hydroxy-4-propylfuran-2(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.